3-Chloro-N-(3-hydroxyphenyl)propanamide

Description

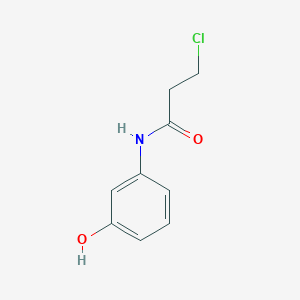

3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS: 50297-40-0) is a chlorinated propanamide derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . Its structure features a 3-hydroxyphenyl group attached to the amide nitrogen and a chlorine atom at the β-position of the propanamide chain. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules. Its polar hydroxyl group enhances solubility, making it advantageous for drug design .

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-5-4-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKLWHMPQKCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598095 | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50297-40-0 | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S3K5QAU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide typically involves the reaction of 3-hydroxybenzamide with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-N-(3-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 3-chloro-N-(3-oxophenyl)propanamide or 3-chloro-N-(3-carboxyphenyl)propanamide.

Reduction: Formation of 3-chloro-N-(3-hydroxyphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Chemistry

3-Chloro-N-(3-hydroxyphenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains. For instance:

- Bacillus subtilis: Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM.

- Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.

- Escherichia coli: MIC values ranged from 2.33 to 156.47 µM.

The presence of chlorine and hydroxy groups enhances its bioactivity, suggesting potential as an antimicrobial agent.

- Anticancer Potential: Similar compounds have been explored for their anticancer properties, showing promise in targeting cancer cells selectively due to their structural characteristics.

Pharmaceutical Development

The compound is being investigated as a lead compound for developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it suitable for further modifications aimed at enhancing therapeutic efficacy.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be employed in various chemical reactions, including substitution and reduction reactions.

Antimicrobial Screening

A study examining chlorinated derivatives found that those with multiple chlorine substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. This suggests that structural modifications can lead to compounds with improved efficacy against microbial pathogens.

Pharmacological Research

Research into similar compounds has indicated their potential applications in developing new pharmaceuticals targeting bacterial infections and possibly cancer cells due to their selective toxicity.

Comparison with Related Compounds

| Compound Name | Structure | Activity Level |

|---|---|---|

| 3-Chloro-N-(4-methoxyphenyl)propanamide | Chlorine and methoxy substituent | Moderate antimicrobial |

| This compound | Chlorine and hydroxy substituent | High antimicrobial |

The presence of chlorine atoms appears to enhance the biological efficacy of these compounds, suggesting that further structural modifications could yield even more potent derivatives.

Mécanisme D'action

The mechanism of action of 3-Chloro-N-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro group may enhance binding affinity through hydrophobic interactions. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 3-Chloro-N-(3-hydroxyphenyl)propanamide, highlighting differences in substituents and molecular properties:

Antiproliferative and Kinase Inhibitory Effects

- 3-Chloro-N-(3-(3-(4-chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)propanamide (9b) : Exhibits potent antiproliferative activity against cancer cell lines, attributed to its pyrazole-pyridinyl scaffold, which enhances kinase inhibitory effects .

- 3-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide : Demonstrates kinase inhibition, with derivatives showing improved selectivity in enzyme assays .

Enzyme Inhibition

- 3-Chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)propanamide : Acts as a DPP-4 inhibitor (IC₅₀ = 0.8 µM), leveraging the xanthone core for binding affinity .

- Quinazolinyl derivatives (7d, 7e, 7f) : Show moderate to high cytotoxicity in vitro, linked to their ability to intercalate DNA or inhibit topoisomerases .

Anti-Inflammatory and Hybrid Molecules

Solubility and Pharmacokinetic Considerations

- Hydroxyphenyl vs. Methylphenyl : The 3-hydroxyphenyl group in the target compound increases water solubility compared to the lipophilic 4-methylphenyl analog ().

- Benzoxazole and Quinazoline Derivatives : Heterocyclic rings (e.g., benzoxazole, quinazoline) improve membrane permeability but may reduce aqueous solubility .

- Chlorophenethyl Substituents : Enhance blood-brain barrier penetration in CNS-targeted analogs (e.g., 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide) .

Activité Biologique

3-Chloro-N-(3-hydroxyphenyl)propanamide, with the chemical formula C9H10ClNO2 and CAS number 50297-40-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a chloro group and a hydroxyphenyl moiety, which contribute to its biological activity. Its structure can be represented as follows:

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study involving synthesized compounds similar to this structure demonstrated potent inhibition of cancer cell proliferation, particularly against HeLa cells, with IC50 values ranging from 0.69 to 11 µM, compared to the standard drug doxorubicin (IC50 = 2.29 µM) .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.69 - 11 |

| Doxorubicin | HeLa | 2.29 |

The mechanism of action for compounds like this compound involves interaction with specific molecular targets, such as enzymes and cellular receptors. These interactions can lead to the modulation of signaling pathways associated with cell growth and apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression .

Toxicological Studies

Toxicological assessments have shown that while certain derivatives exhibit promising activity against cancer cells, their safety profiles must be thoroughly evaluated. Preliminary studies suggest that some metabolites of related compounds may not be genotoxic, indicating a favorable safety profile for further development .

Case Study 1: In Vitro Efficacy

A series of experiments were conducted to evaluate the antiproliferative effects of various derivatives on cancer cell lines. The results indicated that modifications to the hydroxy group significantly enhanced activity, suggesting that structural optimization could yield more potent anticancer agents.

Case Study 2: Mechanistic Insights

In another study, cellular assays revealed that treatment with this compound led to nuclear disintegration and chromatin condensation in treated cells, indicative of apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-N-(3-hydroxyphenyl)propanamide?

Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-chloropropionyl chloride with 3-hydroxyaniline in anhydrous dichloromethane at low temperatures (-10°C) to minimize side reactions . Optimization of stoichiometry (e.g., 1:3 molar ratio of 3-chloropropionyl chloride to amine) and reaction time (24–48 hours) is critical, with yields exceeding 95% in controlled conditions. Post-synthesis purification often employs column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can spectroscopic techniques validate the structure of this compound?

Answer:

- IR Spectroscopy : Key peaks include NH stretching (~3315 cm⁻¹), C=O stretching (~1689 cm⁻¹), and aromatic C-H bending (~750–850 cm⁻¹) .

- ¹H-NMR : Characteristic signals include a triplet for the NH proton (~9.84 ppm), aromatic protons (δ 6.86–7.58 ppm), and methylene protons adjacent to the carbonyl (δ 3.91–2.64 ppm) .

- Mass Spectrometry : ESI+ typically shows [M+H]⁺ peaks at m/z 215–448, depending on substituents .

Q. What are the standard protocols for crystallographic characterization of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using MoKα radiation (λ = 0.71073 Å) at 296 K. For 3-Chloro-N-(4-methoxyphenyl)propanamide, orthorhombic systems (space group Pbca) with unit cell parameters a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å are reported. Hydrogen-bonding networks (e.g., N–H···O) stabilize the lattice, as shown in packing diagrams .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Answer: Modifications such as fluorination or methoxylation alter electronic and steric properties, impacting binding to targets like HIV-1 reverse transcriptase (RT) or bacterial enzymes. For example:

- 3-Hydroxyphenyl derivatives exhibit antifungal activity (MIC = 16–32 µg/mL) due to hydrogen bonding with fungal cytochrome P450 .

- 3,4-Difluorophenyl analogs show enhanced RT inhibition (IC₅₀ = 2.1 µM) via hydrophobic interactions with the NNRTI pocket .

Structure-activity relationship (SAR) studies recommend combining spectroscopic data with molecular docking (e.g., AutoDock Vina) to rationalize activity trends .

Q. What computational strategies predict the compound’s stability and reactivity?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability. Radial distribution functions (RDFs) highlight strong solute-solvent interactions at the hydroxyl and carbonyl groups .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) stabilizing the amide moiety .

Q. How can contradictory data in biological assays be resolved?

Answer: Discrepancies in activity (e.g., antibacterial vs. antifungal potency) often arise from assay conditions (pH, solvent, inoculum size). Mitigation strategies include:

- Standardized Protocols : Use CLSI/M07-A11 guidelines for MIC determinations.

- Redox Profiling : Measure compound stability under assay conditions (e.g., via HPLC monitoring) to rule out degradation artifacts .

- Target-Specific Assays : Pair whole-cell assays with enzymatic studies (e.g., RT inhibition) to isolate mechanisms .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.